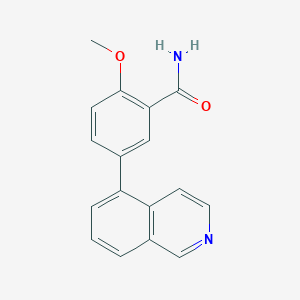

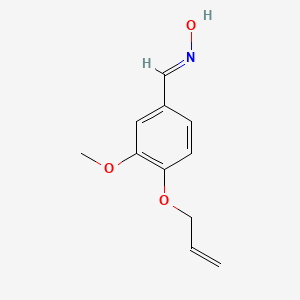

5-isoquinolin-5-yl-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"5-isoquinolin-5-yl-2-methoxybenzamide" is a compound related to the isoquinoline class of chemicals, known for their diverse chemical and biological properties.

Synthesis Analysis

Several methods have been developed for the synthesis of isoquinoline derivatives. For instance, a Rhodium(III)-catalyzed one-pot three-component reaction has been employed for the synthesis of isoquinoline derivatives, involving O-alkylation and C-H activation processes (Zhou, Jiang, & Wang, 2019). Another example is the Rh(III)-catalyzed C-H activation and annulation reaction of N-methoxybenzamides and diazo compounds to synthesize isoquinolinones (Li, Wu, Chang, Lu, & Wang, 2019).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can vary significantly based on the substituents and the synthesis pathway. For example, the Rh(III)-catalyzed reactions often lead to the formation of complex structures involving multiple rings and functional groups (Pal, Adak, Dey, & Volla, 2020).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For example, they can undergo C-H bond activation and annulation reactions (Jiang, Liu, Yang, Zheng, Tian, Zheng, & Liu, 2021). The specific chemical reactions they undergo can define their biological activity and potential applications.

Safety and Hazards

The safety data sheet for a similar compound, benzamide, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Future Directions

The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs development of new strategies . The development of C-, S-, P-, and Si-centered radical addition–intramolecular cyclization strategies has been highlighted . Furthermore, the potential cytotoxic agents against human neuroblastoma have been evaluated .

properties

IUPAC Name |

5-isoquinolin-5-yl-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-21-16-6-5-11(9-15(16)17(18)20)13-4-2-3-12-10-19-8-7-14(12)13/h2-10H,1H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPOCUKZCWEFGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC3=C2C=CN=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Isoquinolin-5-yl-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

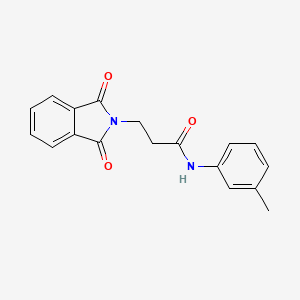

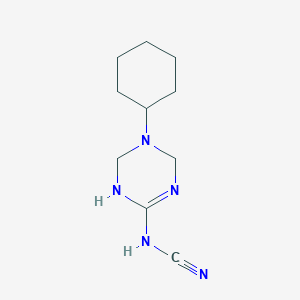

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cyclopentylacetamide](/img/structure/B5531023.png)

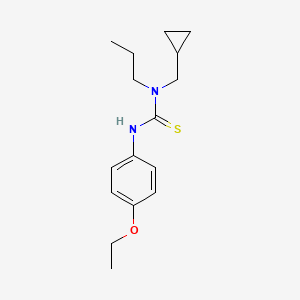

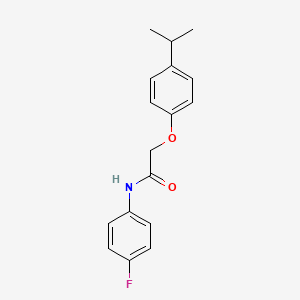

![3-[1-(3-methoxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5531054.png)

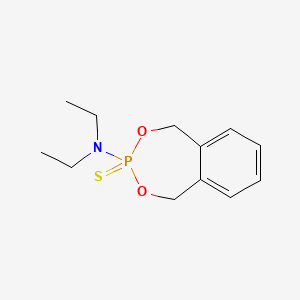

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5531062.png)

![4'-(2-propoxyethyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5531073.png)

![2-methyl-3-(4-morpholinylmethyl)benzo[h]quinolin-4-ol](/img/structure/B5531083.png)

![4-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-morpholinecarboxamide](/img/structure/B5531118.png)

![4-isopropylbenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5531120.png)

![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)